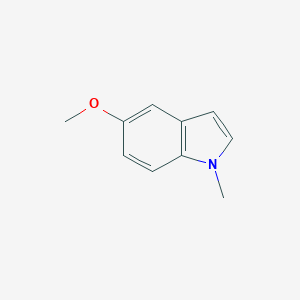

5-methoxy-1-methyl-1H-indole

Descripción general

Descripción

5-Methoxy-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-methoxy-1-methyl-1H-indole involves the reaction of 5-methoxyindole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Alkylation and Functionalization

5-Methoxy-1-methyl-1H-indole undergoes alkylation at the indole nitrogen or adjacent positions under controlled conditions:

-

Methylation at N1 :

Treatment with methyl iodide (MeI) in the presence of NaH/DMF results in quantitative methylation at the indole nitrogen. This reaction proceeds via deprotonation of the NH group followed by nucleophilic substitution .

Electrophilic Substitution Reactions

The electron-rich indole core facilitates electrophilic substitution, primarily at C3 and C5 positions.

Nitration

Nitration with HNO₃ in acetic acid introduces nitro groups at C4:

Tellanylation

Reaction with TeCl₄ in CHCl₃ introduces tellurium at C3:

Cyclization and Ring Formation

The compound participates in cycloaddition and annulation reactions to generate polycyclic structures:

Cyclopenta[b]indole Formation

Reaction with ethyl acetoacetate catalyzed by InCl₃ yields cyclopenta[b]indoles:

Cross-Coupling Reactions

This compound engages in transition-metal-catalyzed couplings:

Dehydrogenative Heck Reaction

Rhodaelectro-catalyzed coupling with alkenes forms pyrano[3,4-b]indol-1(9H)-ones .

- Conditions: Electrochemical setup, ambient temperature.

Oxidation

The methoxy group can be demethylated under acidic conditions to yield hydroxyl derivatives .

Hydrolysis

Ester derivatives (e.g., methyl 5-methoxy-1-methylindole-2-carboxylate) undergo hydrolysis to carboxylic acids under basic conditions .

Friedel–Crafts Additions

Reaction with nitrones forms indole-nitrone adducts:

Experimental Data Highlights

Aplicaciones Científicas De Investigación

5-Methoxy-1-methyl-1H-indole has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity. For example, it may inhibit specific kinases or interact with neurotransmitter receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxyindole: Lacks the methyl group, leading to different chemical and biological properties.

1-Methylindole: Lacks the methoxy group, affecting its reactivity and applications.

5-Methoxy-2-methylindole:

Uniqueness

5-Methoxy-1-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups on the indole ring. This combination enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

5-Methoxy-1-methyl-1H-indole (C10H11NO) is an indole derivative that has garnered attention for its potential biological activities, including antioxidant properties, antimicrobial effects, and cytotoxicity against various cancer cell lines. This article reviews the existing literature on the biological activity of this compound, highlighting significant findings from recent studies.

Chemical Structure and Properties

This compound features a methoxy group and a methyl group attached to the indole ring. This structural configuration contributes to its diverse biological activities. The compound's molecular formula is C10H11NO, and it has been studied for its interactions with various biological targets.

Antioxidant Activity

Recent research indicates that this compound exhibits significant antioxidant activity . A derivative of this compound, KAD22, was designed as a potential dopamine D2 receptor agonist but was found to be a potent antioxidant instead. KAD22 showed no affinity for the D2 receptor but demonstrated remarkable capacity to scavenge free radicals, which is crucial in mitigating oxidative stress associated with neurodegenerative diseases such as Parkinson's disease .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Various synthesized derivatives were tested against a range of bacterial and fungal pathogens. For instance:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5j | Candida albicans | 3.9 µg/mL |

| 5g | Aspergillus niger | 15.6 µg/mL |

| 5h | Pseudomonas aeruginosa | 12 mm (DIZ) |

These results indicate that certain derivatives of this compound possess strong inhibitory effects against specific pathogens, making them candidates for further development as antimicrobial agents .

Cytotoxicity and Antiproliferative Effects

The antiproliferative activity of this compound derivatives has been assessed in various cancer cell lines. A notable study reported that some derivatives exhibited IC50 values in the submicromolar range against murine leukemia (L1210), human cervix carcinoma (HeLa), and other cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9c | Capan-1 | 5.11 |

| 9e | Panc-1 | 10.26 |

| 9n | SUIT-2 | >16 |

These findings suggest that specific modifications to the indole structure can enhance cytotoxicity against certain cancer types, indicating potential therapeutic applications in oncology .

Case Studies and Experimental Findings

Several case studies have highlighted the biological relevance of this compound:

- Parkinson's Disease : The antioxidant properties of KAD22 derived from this compound suggest its potential use in treating neurodegenerative diseases by protecting neuronal cells from oxidative damage .

- Antimicrobial Applications : The significant antimicrobial activity observed against both Gram-positive and Gram-negative bacteria supports the exploration of these compounds as novel antimicrobial agents .

Propiedades

IUPAC Name |

5-methoxy-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNPKVBTBJUMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356123 | |

| Record name | 5-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-13-3 | |

| Record name | 5-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights can be gained from studying derivatives of 5-methoxy-1-methylindole?

A: Research on derivatives like (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime provides valuable information about the conformational preferences of the molecule. This specific derivative exhibits trans geometry about the oxime group and has four independent molecules within its crystal structure. Interestingly, the orientation of the 5-methoxy group differs in one out of these four molecules []. This highlights the potential for conformational flexibility within this chemical scaffold.

Q2: Has 5-methoxy-1-methylindole been used as a building block for synthesizing molecules with potential biological activity?

A: Yes, researchers have utilized 5-methoxy-1-methylindole as a starting point to synthesize analogues of the natural product BE 10988, a known inhibitor of topoisomerase II []. This involved introducing various substituents at the 3-position of the indole ring and subsequently forming a thiazole ring. These synthesized compounds were then evaluated for their toxicity in different cell lines and their ability to inhibit topoisomerase II activity []. This demonstrates the utility of 5-methoxy-1-methylindole as a scaffold for developing potentially bioactive molecules.

Q3: Are there examples of 5-methoxy-1-methylindole derivatives being investigated for their antioxidant properties?

A: Indeed, the derivative KAD22 (5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole) was designed as a potential antioxidant and investigated for its potential in treating Parkinson's disease. While KAD22 did not show affinity for the dopamine D2 receptor, it displayed significant antioxidant activity []. This finding suggests that 5-methoxy-1-methylindole derivatives, especially those with appropriately positioned substituents, can possess antioxidant properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.